Ethyl 2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core linked to an oxadiazole-carboxamido moiety and a pyrazine substituent. Its structure integrates multiple pharmacophoric elements: the thiazole ring contributes to metabolic stability, the oxadiazole enhances electron-withdrawing properties, and the pyrazine moiety may facilitate π-π interactions in biological targets.
Properties
IUPAC Name |
ethyl 2-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazole-5-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O4S/c1-2-23-10(21)5-8-7-25-14(17-8)19-12(22)13-18-11(20-24-13)9-6-15-3-4-16-9/h3-4,6-7H,2,5H2,1H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVOKJGINKHKSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NC(=NO2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)thiazol-4-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Synthesis of the oxadiazole ring: This involves the reaction of hydrazides with carboxylic acids or their derivatives, often under dehydrating conditions.
Thiazole ring formation: This step can be carried out by reacting α-haloketones with thioamides.
Coupling reactions: The final step involves coupling the synthesized intermediates to form the target compound, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole and pyrazine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique combination of pyrazine , oxadiazole , and thiazole rings, which contribute to its distinct chemical properties. The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrazine Ring : Achieved through cyclization of appropriate precursors under controlled conditions.
- Synthesis of the Oxadiazole Ring : Involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
- Thiazole Ring Formation : Carried out by reacting α-haloketones with thioamides.
- Coupling Reactions : The final step involves coupling synthesized intermediates using coupling reagents like EDCI or DCC in the presence of a base.
Medicinal Chemistry
Ethyl 2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)thiazol-4-yl)acetate is primarily explored for its potential therapeutic effects:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis and other pathogenic bacteria. Its mechanism may involve interference with essential microbial enzymes or metabolic pathways .
- Anti-tubercular Activity : The compound has been investigated for its efficacy against tuberculosis, showcasing promising results in inhibiting bacterial growth.
Drug Development
The unique structural features of this compound make it a valuable candidate in drug discovery:
- Lead Compound for New Drugs : Its biological activity positions it as a lead compound for developing new drugs aimed at treating infectious diseases .
- Bioactivity Screening : Various derivatives of this compound are being screened for enhanced bioactivity and reduced toxicity profiles compared to existing treatments .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study demonstrated that derivatives of Ethyl 2-(...)-acetate exhibited significant inhibition against various bacterial strains, with IC50 values indicating strong potency compared to standard antibiotics .
- Therapeutic Potential in Tuberculosis : Research has shown that compounds similar to Ethyl 2-(...)-acetate can effectively inhibit the growth of Mycobacterium tuberculosis in vitro, suggesting potential for further development into anti-tubercular therapies .
- Material Science Applications : Beyond medicinal chemistry, this compound is also being explored in material science for developing new materials with specific properties due to its unique chemical structure.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, it may inhibit bacterial growth by interfering with essential enzymes or pathways in the microorganism . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Differences and Heterocyclic Variations
Key Compounds:
Analysis :
- Heterocycles: The target compound’s 1,2,4-oxadiazole distinguishes it from triazole () or pyridine () analogs.
- Substituents : The pyrazine group (electron-deficient aromatic ring) may improve solubility and hydrogen-bonding capacity versus trifluoromethylphenyl () or fluoro-pyridyl () groups.
Yields and Methods:
- The target compound’s synthesis likely involves coupling a thiazole-ethyl acetate intermediate with a pyrazine-oxadiazole carboxamide, analogous to procedures in (thiazole-carboxamide synthesis via hydrolysis and amine coupling) .
- Comparable compounds, such as 10d–10f (), achieve yields of 89–93% using carboxamide coupling with amines, suggesting that the target’s synthesis may follow similar efficiency if optimized .
Physicochemical Properties
- Polarity : The pyrazine and oxadiazole groups increase polarity compared to trifluoromethyl () or chlorophenyl () substituents, which may enhance aqueous solubility .
Biological Activity
Ethyl 2-(2-(3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamido)thiazol-4-yl)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications for drug development.
Chemical Structure and Synthesis
The compound features a unique combination of pyrazine , oxadiazole , and thiazole moieties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazine Ring : Achieved through cyclization of appropriate precursors.
- Synthesis of the Oxadiazole Ring : Conducted via reactions between hydrazides and carboxylic acids under dehydrating conditions.
- Thiazole Ring Formation : Involves reacting α-haloketones with thioamides.
- Coupling Reactions : Final assembly of the compound using coupling reagents like EDCI or DCC in the presence of a base.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Studies indicate that compounds containing the oxadiazole ring exhibit various antimicrobial activities, including antibacterial and antifungal effects. For instance:
- Antibacterial Activity : Research has shown that derivatives with oxadiazole structures can effectively inhibit bacteria such as Mycobacterium tuberculosis and Staphylococcus aureus .
- Antifungal Activity : Compounds similar to this compound have demonstrated significant antifungal effects against various strains .
The mechanism by which this compound exerts its biological effects is believed to involve interference with essential microbial enzymes or pathways. For example, it may inhibit bacterial growth by targeting specific enzymes critical for cell wall synthesis or metabolic processes.
Case Studies and Research Findings
Several studies have highlighted the efficacy of related compounds in various biological assays:
-
Study on Antitubercular Activity : A study conducted by Dhumal et al. (2016) explored the antitubercular effects of oxadiazole derivatives. The most active compounds were shown to inhibit Mycobacterium bovis BCG effectively .
Compound MIC (µM) Activity 8a 0.5 Strong 8b 0.8 Moderate - Antimicrobial Screening : A recent screening of thiazole derivatives revealed enhanced antimicrobial activity compared to their oxadiazole counterparts, particularly when specific substituents were present .
Comparative Analysis
When compared to similar compounds such as benzimidazole derivatives and other thiazoles, this compound stands out due to its unique structural configuration that combines three heterocyclic rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable candidate for further research in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
